Oléate d'ammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium oleate is a yellow-brown paste with a weak odor of ammonia . It is generally soluble in water and gives a basic solution .

Molecular Structure Analysis

The molecular formula of Ammonium oleate is C18H37NO2 . It is a compound with a molecular weight of 299.5 .

Chemical Reactions Analysis

Ammonium oleate, like other acidic salts, is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .

Physical And Chemical Properties Analysis

Ammonium oleate is a yellow-brown paste with a weak odor of ammonia . It is soluble in water and gives a basic solution . It sinks and mixes with water . The specific gravity is greater than 1 at 68°F .

Applications De Recherche Scientifique

Fabrication industrielle

L'oléate d'ammonium est utilisé dans la production d'explosifs commerciaux tels que le TNT, ce qui démontre son rôle dans l'industrie chimique. Il est également utilisé dans l'industrie textile pour la fabrication de nylon et de rayonne, la teinture et le dégraissage du coton et de la soie, ainsi que comme catalyseur dans la production de résines synthétiques .

Applications tensioactives

En tant que tensioactif, l'this compound sert d'agent nettoyant, d'émulsifiant, de dispersant et de moussant. Sa solubilité dans l'eau et l'éthanol le rend polyvalent pour divers produits de nettoyage et de soins personnels .

Technologie de lubrification

En science de la lubrification, l'oléate de (2-hydroxyéthyl)ammonium, un cristal liquide ionique carboxylate d'ammonium triprotique, a été étudié comme lubrifiant pur et additif de lubrifiant. Il est utilisé pour réduire la friction et l'usure dans les contacts cuivre-cuivre, ce qui est crucial pour l'entretien des machines .

Assainissement environnemental

L'this compound a été évalué pour son potentiel à adsorber les polluants des sources d'eau. Cette application est importante pour les efforts de nettoyage environnemental, en particulier dans le traitement des eaux usées industrielles .

Recherche en catalyse

La recherche indique que l'this compound peut agir comme catalyseur dans les réactions chimiques, telles que la synthèse de l'oléate de butyle. Cela souligne son importance dans la facilitation des procédés chimiques industriels .

Science des matériaux

En science des matériaux, les propriétés de l'this compound sont explorées pour modifier des substances telles que la carboxyméthylcellulose de sodium afin d'améliorer leurs caractéristiques, ce qui pourrait conduire à des avancées dans la conception et l'application des matériaux .

Safety and Hazards

Orientations Futures

One of the most important areas of green chemistry is the application of environmentally friendly solvents in catalysis and synthesis . Room temperature ionic liquids (RTILs) are promising green solvent alternatives to the volatile organic solvents due to their ease of reuse, non-volatility, thermal stability, and ability to dissolve a variety of organic and organometallic compounds . This could potentially open up new avenues for the use of compounds like Ammonium oleate in green chemistry applications.

Mécanisme D'action

Target of Action

Ammonium oleate, a type of soap salt, primarily targets dirt, stains, and oils on various surfaces . It is used as a cleaning agent due to its ability to dissolve fats (including grease), oils, and protein-based substances .

Mode of Action

This property enables it to effectively remove dirt and oils from surfaces. It is also used as a foaming agent in the production of porous ceramics .

Biochemical Pathways

These neutralizations generate heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of ammonium oleate’s action is the removal of dirt, stains, and oils from surfaces . In the context of its use as a foaming agent, it contributes to the formation of porous structures in ceramics .

Action Environment

Ammonium oleate’s action can be influenced by environmental factors such as pH and temperature. As an acidic salt, it is generally soluble in water and gives a basic solution Its effectiveness as a cleaning agent may be affected by the hardness of the water, as hard water can reduce the solubility and cleaning power of soap salts

Analyse Biochimique

Biochemical Properties

Ammonium oleate, like other carboxylates, can interact with various biomolecules. The oleate component of the compound, for instance, has been shown to have significant biological properties. It is the dominant storage adipose fatty acid in human populations, irrespective of diet and country of origin

Cellular Effects

Oleic acid, a component of ammonium oleate, has been shown to have protective effects against cardiovascular insulin resistance and inflammation . It also appears to influence cell function by preventing the activation of certain inflammatory pathways

Molecular Mechanism

The molecular mechanism of ammonium oleate is not well-understood. Oleic acid, a component of ammonium oleate, has been shown to interact with various biomolecules. For instance, it has been suggested to prevent the activation of certain inflammatory pathways

Temporal Effects in Laboratory Settings

The temporal effects of ammonium oleate in laboratory settings are not well-documented. The stability of oleic acid emulsions, a component of ammonium oleate, has been studied. These emulsions have been shown to be stable under various conditions

Metabolic Pathways

Oleic acid, a component of ammonium oleate, is a key player in human adipose tissue composition

Transport and Distribution

Ammonium transporters, which could potentially interact with ammonium oleate, have been studied in various organisms

Subcellular Localization

Ammonium transporters, which could potentially interact with ammonium oleate, have been shown to localize in specific cellular compartments

Propriétés

| { "Design of the Synthesis Pathway": "Ammonium oleate can be synthesized by the reaction between oleic acid and ammonium hydroxide.", "Starting Materials": ["Oleic acid", "Ammonium hydroxide"], "Reaction": [ "Mix oleic acid and ammonium hydroxide in a 1:1 molar ratio.", "Heat the mixture to 60-70°C and stir for 1-2 hours until a clear solution is obtained.", "Cool the solution to room temperature and allow it to stand for 24-48 hours to allow the formation of ammonium oleate.", "Filter the precipitated ammonium oleate and wash it with cold water to remove any impurities.", "Dry the product by placing it in a vacuum oven at 50-60°C until a constant weight is obtained." ] } | |

| 544-60-5 | |

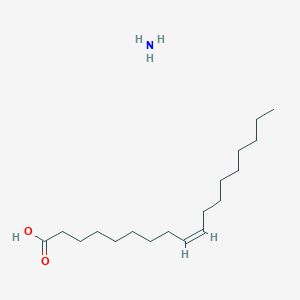

Formule moléculaire |

C18H34O2.H3N C18H37NO2 |

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

azanium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1H3 |

Clé InChI |

WFXRJNDIBXZNJK-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[NH4+] |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.N |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[NH4+] |

Densité |

greater than 1 at 68 °F (liquid or solid) (USCG, 1999) |

| 544-60-5 | |

Description physique |

Ammonium oleate is a yellow-brown paste with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Yellow to brownish solid with an odor of ammonia; [Hawley] Softens at 10 to 13 deg C; melts at 21 to 22 deg C; [Merck Index] |

Pictogrammes |

Irritant |

Synonymes |

(Z)-9-Octadecenoic acid. ammonium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

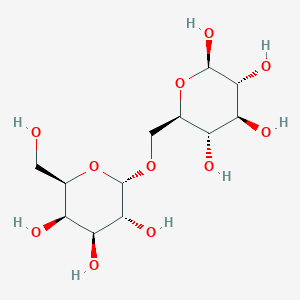

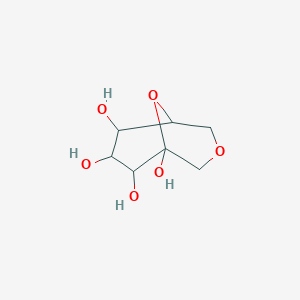

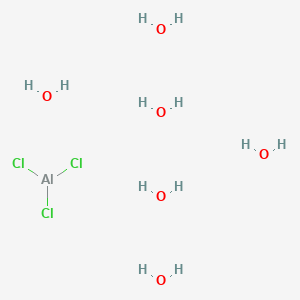

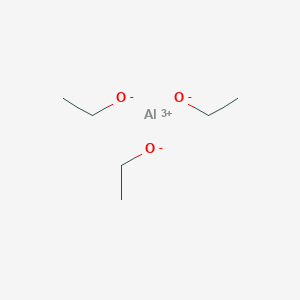

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B213181.png)